(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate
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Overview
Description
“(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate” is a chemical compound with the molecular formula C20H25ClN2O2. It is also known as FMOC-1,5-diaminopentance hydrochloride . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C20H25ClN2O2. For more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are typically used .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 360.9 g/mol. More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Enzymatic Inhibition and Mechanisms
Carbamates, including compounds structurally related to "(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate," have been extensively studied for their role in inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Research has shown that carbamates act as effective AChE inhibitors by carbamoylating the serine residue in the enzyme's active site. This action results in a range of inhibition durations, depending on the carbamoyl group's size and substituents, which can affect the rate of enzyme reactivation through decarbamoylation. This property underlies the development of carbamates as insecticides and therapeutic agents in neurology and pharmacology (Rosenberry & Cheung, 2019)[https://consensus.app/papers/ratelimiting-step-decarbamoylation-rosenberry/c181544ea8bd562fbc03791da602d99c/?utm_source=chatgpt].
Analytical Chemistry Applications
In analytical chemistry, fluorescamine, a compound related to carbamates, has been utilized as a sensitive and versatile probe for detecting primary amino groups in various compounds, including amino acids, peptides, and proteins. Its non-fluorescent nature, coupled with the rapid reaction at ambient temperature, makes it a valuable tool for biochemical analysis, despite lower sensitivity compared to other reagents. This application is crucial for the qualitative and quantitative analysis of biologically significant molecules in research and clinical diagnostics (Derayea & Samir, 2020)[https://consensus.app/papers/review-fluorescamine-versatile-probe-derayea/78bf8f29e84c59a8a13885dbc9e99f81/?utm_source=chatgpt].
Environmental Impact and Bioremediation
Carbamate pesticides, including those structurally related to "this compound," have raised environmental concerns due to their toxicity and persistence in ecosystems. Studies on the effects of carbamate pesticides on non-target organisms, such as fish in freshwater ecosystems, underscore the need for effective bioremediation strategies. Understanding the degradation pathways of carbamates through microbial action is crucial for developing methods to mitigate their environmental impact, highlighting the significance of carbamate chemistry in environmental science and safety (Nwigwe, 2007)[https://consensus.app/papers/effects-carbamate-pesticide-freshwater-ecosystems-nwigwe/cc8a5e5efb025d13a33ba8a40a3c187c/?utm_source=chatgpt].
Pharmacodynamics and Drug Design
The structural and physicochemical properties of carbamates, such as "this compound," have been exploited in drug design, particularly in developing compounds with specific pharmacodynamic applications. The versatility of carbamates/thiocarbamides in medicinal chemistry, demonstrated through their efficacy against various bacterial strains and their potential in addressing aging-related health issues like cancer, showcases the critical role of carbamate structures in pharmaceutical research and development (Asghar et al., 2022)[https://consensus.app/papers/routes-synthesis-osdonor-carbamidethiocarbamide-asghar/114ad2619f38580cbcf9bd6db006a184/?utm_source=chatgpt].
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Fmoc-Dape HCl is the amine group of amino acids . The Fmoc group, short for fluorenylmethoxycarbonyl, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Mode of Action
Fmoc-Dape HCl interacts with its targets through a process known as Fmoc protection of the amine group . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a protective layer around the amine, preventing it from reacting with other compounds during synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-Dape HCl is the synthesis of peptides and proteins . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .
Pharmacokinetics
The fmoc group is rapidly removed by base, and piperidine is usually preferred for fmoc group removal .
Result of Action
The primary result of Fmoc-Dape HCl’s action is the successful synthesis of complex peptides with protected amine groups . This allows for the creation of peptides with specific sequences and structures, which can be used in various applications, from drug development to materials science .
Action Environment
The action of Fmoc-Dape HCl is influenced by several environmental factors. For instance, the pH of the environment can affect the rate at which the Fmoc group is removed . Additionally, the presence of other compounds, such as bases or acids, can also impact the efficacy and stability of Fmoc-Dape HCl .
Biochemical Analysis
Biochemical Properties
Fmoc-Dape HCl plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The interactions are primarily driven by aromatic π–π stacking and hydrogen bonding . The Fmoc group in Fmoc-Dape HCl is known to be base-labile, which means it can be removed by base . This property is crucial in organic synthesis and peptide formation .
Cellular Effects
Fmoc-Dape HCl has been found to have significant effects on various types of cells and cellular processes. For instance, it has been reported that Fmoc-Dape HCl can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . In one study, it was found that Fmoc-Dape HCl promotes cell attachment and favors cell duplication, supporting cell growth on the hydrogel support .
Molecular Mechanism
At the molecular level, Fmoc-Dape HCl exerts its effects through a variety of mechanisms. It is known to form hydrogels through self-assembly, driven by aromatic π–π stacking and hydrogen bonding interactions . This process is crucial for the formation of peptide-based hydrogels, which have various applications in the biomedical field .
Temporal Effects in Laboratory Settings
The effects of Fmoc-Dape HCl can change over time in laboratory settings. For instance, it has been reported that Fmoc-Dape HCl exhibits high thermal stability, even at low minimum hydrogelation concentration
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTXSWQISHLYHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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